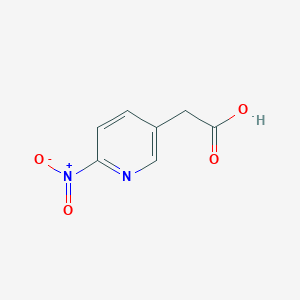

6-Nitropyridine-3-acetic Acid

Description

Contextualization and Academic Significance of Nitropyridine Carboxylic Acids

Nitropyridine carboxylic acids represent a significant class of N-heterocycles actively studied in modern organic and medicinal chemistry. nih.gov The pyridine (B92270) ring is a "privileged structural motif" in drug design, appearing in numerous FDA-approved pharmaceuticals. nih.gov The presence of both a nitro group and a carboxylic acid group on the pyridine scaffold imparts unique reactivity and functionality.

The nitro group, being a strong electron-withdrawing group, facilitates reactions with nucleophilic reagents and can be readily converted into other functional groups, most notably an amino group. nih.gov This transformation is a cornerstone for building more complex molecules. The carboxylic acid moiety provides a handle for various chemical modifications, such as the formation of esters and amides, which is crucial for developing derivatives with tailored biological activities. nih.gov Consequently, nitropyridine carboxylic acids serve as versatile and valuable precursors for a wide range of bioactive molecules, including antitumor, antiviral, antibacterial, and anti-neurodegenerative agents, as well as herbicides and insecticides. nih.gov

Current Research Landscape and Identified Knowledge Gaps Pertaining to 6-Nitropyridine-3-acetic Acid

Despite the broad interest in nitropyridine derivatives, a review of the scientific literature reveals a significant knowledge gap specifically concerning this compound. While its isomers, such as 3-Nitropyridine-2-carboxylic acid and other substituted nitropyridines, are mentioned as intermediates in various syntheses, dedicated research on the 6-nitro, 3-acetic acid isomer is conspicuously absent. boropharm.comnih.govchemimpex.com

This lack of specific data encompasses its fundamental chemical and physical properties, established synthesis routes, and explored applications. The current research landscape is therefore defined by what is known about related compounds, from which the potential characteristics of this compound can be inferred, rather than by direct empirical investigation of the compound itself. This highlights a clear opportunity for foundational research into this specific molecule.

Research Objectives and Scope of Investigation for this compound

Given the identified knowledge gaps, a foundational research program for this compound would logically pursue the following objectives:

Development of a Novel and Efficient Synthesis: To establish a reliable and scalable method for the preparation of this compound, which is currently not documented.

Comprehensive Characterization: To determine the definitive chemical and physical properties of the compound through modern analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Exploration of Chemical Reactivity: To investigate the reactivity of its key functional groups—the nitro group, the carboxylic acid, and the pyridine ring—to understand its potential as a synthetic intermediate.

Preliminary Biological Screening: To assess its potential as a bioactive molecule by screening it in relevant assays, guided by the known applications of its structural analogs in medicinal and agricultural chemistry.

The scope of such an investigation would be to provide the scientific community with the fundamental data required to evaluate this compound for its potential use as a building block in drug discovery and material science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O4 |

|---|---|

Molecular Weight |

182.13 g/mol |

IUPAC Name |

2-(6-nitropyridin-3-yl)acetic acid |

InChI |

InChI=1S/C7H6N2O4/c10-7(11)3-5-1-2-6(8-4-5)9(12)13/h1-2,4H,3H2,(H,10,11) |

InChI Key |

GNGDVMCLPHZBFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1CC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical and Physical Properties

Specific, experimentally verified data for 6-Nitropyridine-3-acetic acid is not available in current literature. The following table provides computed data for a closely related isomer, 2-(2-Nitropyridin-3-yl)acetic acid, to offer a theoretical approximation, alongside experimental data for the parent compound, Pyridine-3-acetic acid, for context.

| Property | Value for 2-(2-Nitropyridin-3-yl)acetic acid (Computed) nih.gov | Value for Pyridine-3-acetic acid (Experimental) chemimpex.com |

|---|---|---|

| Molecular Formula | C₇H₆N₂O₄ | C₇H₇NO₂ |

| Molecular Weight | 182.13 g/mol | 137.14 g/mol |

| Appearance | Data Not Available | White to off-white powder |

| Melting Point | Data Not Available | 140 - 146 °C |

| CAS Number | 1378393-27-3 | 501-81-5 |

Synthesis and Manufacturing

A validated synthesis route for 6-Nitropyridine-3-acetic acid is not documented. However, a hypothetical route can be proposed based on established pyridine (B92270) chemistry. The direct nitration of Pyridine-3-acetic acid presents a significant challenge, as the pyridine ring is deactivated towards electrophilic substitution, a condition exacerbated by the protonation of the ring nitrogen under harsh acidic nitrating conditions. researchgate.net

A more plausible, though unproven, synthetic strategy could involve a multi-step sequence starting from a pre-functionalized pyridine. For example:

Starting Material: A potential precursor could be a compound like 6-chloro-3-cyanopyridine.

Nitration: Introduction of the nitro group at the desired position.

Hydrolysis: Conversion of the cyano group to a carboxylic acid.

Modification: Subsequent reactions to achieve the final acetic acid side chain.

Alternatively, methods developed for the synthesis of 3-nitropyridines, such as reacting a pyridine with dinitrogen pentoxide followed by treatment with sodium bisulfite, could potentially be adapted for a substituted pyridine precursor. ntnu.no A three-component ring transformation using a dinitropyridone, a ketone, and a nitrogen source is another modern approach to synthesizing complex nitropyridines, which might be adaptable. nih.gov Each of these proposed routes would require significant experimental optimization.

Chemical Reactivity and Derivatives

The chemical reactivity of 6-Nitropyridine-3-acetic acid can be predicted based on its constituent functional groups.

Carboxylic Acid Group: The acetic acid side chain would be expected to undergo typical carboxylic acid reactions. This includes esterification with alcohols, amidation with amines to form amides, and reduction to form 2-(6-Nitropyridin-3-yl)ethanol. These reactions are fundamental for creating a library of derivatives for structure-activity relationship studies.

Nitro Group: The nitro group is a key site for transformation. Its reduction to an amino group, yielding 6-Aminopyridine-3-acetic acid, is a critical step. This resulting aminopyridine derivative is a valuable bifunctional molecule, poised for further derivatization at the amino group, which is a common strategy in the synthesis of pharmaceuticals. nih.gov

Pyridine (B92270) Ring: The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Applications and Utility

Retrosynthetic Analysis and Strategic Disconnections for this compound

Retrosynthetic analysis of this compound reveals several logical disconnection points that suggest potential starting materials and synthetic strategies. The primary disconnections involve the C-C bond between the pyridine ring and the acetic acid side chain, and the C-N bond of the nitro group.

A common retrosynthetic approach begins by disconnecting the acetic acid side chain, leading to a 3-halomethyl-6-nitropyridine intermediate. This intermediate can be further simplified by disconnecting the nitro group, pointing towards a 3-methylpyridine (B133936) derivative as a plausible starting material. An alternative strategy involves the disconnection of the nitro group first, followed by manipulation of the side chain.

Key precursors identified through this analysis include:

5-methyl-2-nitropyridine : This precursor can be synthesized from 2-chloro-5-methylpyridine (B98176) through nitration. The methyl group can then be functionalized to introduce the acetic acid moiety.

Ethyl (6-nitropyridin-3-yl)acetate : This ester serves as a direct precursor, requiring only hydrolysis to yield the final product. bldpharm.com Its synthesis often starts from simpler pyridine derivatives.

2-Chloro-5-methylpyridine : A common starting material that can undergo nitration and subsequent transformations to build the target molecule.

Convergent and Linear Synthetic Pathways to this compound

The synthesis of this compound can be achieved through both linear and convergent strategies, each with distinct advantages.

A prevalent linear pathway commences with 2-chloro-5-methylpyridine. This route involves a sequence of reactions:

Nitration : 2-chloro-5-methylpyridine is nitrated to form 2-chloro-5-methyl-3-nitropyridine. nih.gov

Oxidation : The methyl group of the nitrated intermediate is oxidized to a carboxylic acid, yielding 6-chloro-3-nitropyridine-2-carboxylic acid.

Side Chain Formation : The carboxylic acid is then converted to the desired acetic acid side chain, often through multi-step processes.

Hydrolysis : If an ester intermediate such as ethyl (6-nitropyridin-3-yl)acetate is formed, a final hydrolysis step is required to produce this compound. bldpharm.com

Chemo- and Regioselective Transformations in this compound Synthesis

The synthesis of this compound hinges on precise control of chemo- and regioselectivity in several key steps.

Nitration: The introduction of the nitro group onto the pyridine ring is a critical regioselective transformation. The nitration of pyridine and its derivatives is notoriously challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. rsc.orgrsc.org Under strongly acidic conditions, the pyridine nitrogen is protonated, further deactivating the ring. rsc.orgrsc.org

However, methods have been developed to achieve nitration with reasonable selectivity. For instance, the nitration of pyridine-N-oxides can direct the nitro group to the 4-position, while other strategies can favor the 3-position. rsc.orgorgsyn.org In the context of substituted pyridines, the existing substituents play a crucial role in directing the incoming nitro group. For 3-substituted pyridines, the regioselectivity of nitration can be influenced by the electronic and steric properties of the substituent. ntnu.noresearchgate.net

Side Chain Modification: Chemoselectivity is also paramount during the modification of the side chain. For example, when oxidizing a methyl group to a carboxylic acid on the nitropyridine ring, the conditions must be chosen carefully to avoid unwanted side reactions with the nitro group or the pyridine ring itself. Oxidizing agents like potassium permanganate (B83412) or chromic acid are often employed under controlled conditions. google.com

Optimized Reaction Conditions and Yield Enhancements in this compound Preparation

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Research has focused on improving several key transformations:

| Reaction Step | Reagents and Conditions | Typical Yield | Observations |

| Nitration of 2-chloro-5-methylpyridine | Fuming HNO₃, H₂SO₄ | Moderate | Harsh conditions can lead to byproducts. |

| Oxidation of methyl group | KMnO₄, heat | Variable | Yield depends on the substrate and precise conditions. google.com |

| Ester Hydrolysis | Aqueous base (e.g., NaOH), then acid workup | High | Generally a high-yielding and clean reaction. |

This table is generated based on general chemical principles and may not reflect specific optimized processes for this exact compound.

Yield enhancement strategies often involve:

Catalysis: The use of catalysts can improve the efficiency and selectivity of reactions, particularly in C-C bond-forming reactions to introduce the side chain.

Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivities. researchgate.net

Microwave-Assisted Synthesis: This technique can accelerate reaction times and, in some cases, improve yields. rasayanjournal.co.in

Mechanistic Elucidation of Key Steps in this compound Synthesis

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound.

Electrophilic Aromatic Substitution (Nitration): The nitration of pyridine derivatives typically proceeds via a stepwise polar mechanism. rsc.orgrsc.org The electrophile, the nitronium ion (NO₂⁺), attacks the electron-rich positions of the pyridine ring. For pyridine itself, electrophilic attack is most favorable at the 3-position due to the relative stability of the resulting intermediate (a sigma complex). vaia.com The presence of other substituents on the ring will further influence the regioselectivity of this attack.

Studies on the nitration of pyridine with dinitrogen pentoxide (N₂O₅) suggest the formation of an N-nitropyridinium ion intermediate. psu.edu This intermediate can then rearrange to form 3-nitropyridine, possibly through a sigmatropic shift. psu.eduresearchgate.net

Oxidation of the Methyl Group: The oxidation of a methyl group to a carboxylic acid with reagents like potassium permanganate involves a complex free-radical mechanism. The reaction is initiated by the abstraction of a hydrogen atom from the methyl group, followed by a series of oxidation steps.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including nitropyridine derivatives. Key areas of focus include:

Use of Greener Reagents: Replacing hazardous reagents like fuming nitric and sulfuric acids with more environmentally benign alternatives is a primary goal. This could involve the use of solid acid catalysts or milder nitrating agents.

Catalytic Methods: The development of catalytic methods for nitration and other transformations can reduce waste and improve atom economy. rsc.org

Alternative Energy Sources: Microwave and ultrasound-assisted syntheses can often lead to shorter reaction times, reduced energy consumption, and higher yields. rasayanjournal.co.in

Solvent Selection: The use of greener solvents, such as ionic liquids or even solvent-free conditions, can significantly reduce the environmental impact of a synthesis. rasayanjournal.co.in While specific green chemistry applications for this compound synthesis are not extensively documented, the broader field of nitropyridine synthesis is seeing significant innovation in this area. rsc.orgresearchgate.net For example, solvent- and halide-free methods for the functionalization of pyridines are being developed. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyyridine Ring of this compound

Electrophilic Aromatic Substitution (EAS):

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of a strongly deactivating nitro group further diminishes the ring's nucleophilicity, making electrophilic substitution on this compound challenging. nih.govmasterorganicchemistry.comuci.edu Standard nitration or halogenation reactions typically require harsh conditions and often result in low yields. researchgate.netresearchgate.net The deactivating nature of both the pyridine nitrogen and the nitro group directs any potential electrophilic attack to the meta position relative to both groups, which would be the C-4 or C-5 position. However, these reactions are not commonly reported due to the severely deactivated nature of the ring. masterorganicchemistry.comuci.edu

Nucleophilic Aromatic Substitution (SNAr):

In contrast to its inertness towards electrophiles, the pyridine ring of this compound is highly activated for nucleophilic aromatic substitution. libretexts.orgnih.gov The potent electron-withdrawing nitro group, positioned ortho and para to potential leaving groups or hydrogen atoms, stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack. nih.govlibretexts.org This makes positions C-2 and C-4 prime targets for nucleophiles.

Common nucleophiles such as amines, alkoxides, and thiolates can displace a suitable leaving group (like a halide) at these positions. Even without a traditional leaving group, vicarious nucleophilic substitution (VNS) of hydrogen is possible, where a nucleophile attacks a hydrogen-bearing carbon, followed by elimination. nih.gov For instance, 3-nitropyridines can undergo amination at the position para to the nitro group. ntnu.no

Reduction of the Nitro Group in this compound and Subsequent Derivatizations

The reduction of the nitro group to an amino group is a pivotal transformation of this compound, opening pathways to a wide array of derivatives. This conversion significantly alters the electronic properties of the pyridine ring, transforming the electron-withdrawing nitro group into an electron-donating amino group.

A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups. wikipedia.orgcommonorganicchemistry.com

| Reagent | Conditions | Product | Reference |

| H₂, Pd/C | Catalytic hydrogenation | 6-Aminopyridine-3-acetic acid | commonorganicchemistry.com |

| Fe, Acetic Acid | Mild acidic conditions | 6-Aminopyridine-3-acetic acid | commonorganicchemistry.com |

| SnCl₂, HCl | Acidic conditions | 6-Aminopyridine-3-acetic acid | researchgate.net |

| Na₂S | Alternative for sensitive substrates | 6-Aminopyridine-3-acetic acid | commonorganicchemistry.comresearchgate.net |

| Raney Nickel, H₂ | Catalytic hydrogenation | 6-Aminopyridine-3-acetic acid | commonorganicchemistry.comresearchgate.net |

| Zinc, Acetic Acid | Mild acidic conditions | 6-Aminopyridine-3-acetic acid | commonorganicchemistry.com |

Once formed, the resulting 6-Aminopyridine-3-acetic acid can undergo various derivatizations. The amino group can be acylated, alkylated, or used in the construction of heterocyclic rings. For example, it can serve as a precursor for the synthesis of bicyclic systems through intramolecular cyclization reactions.

Transformations Involving the Carboxylic Acid Moiety of this compound

The carboxylic acid group of this compound is a versatile handle for a range of chemical modifications.

Esterification and Amidation Reactions of this compound

Esterification:

This compound can be readily converted to its corresponding esters through reaction with various alcohols under acidic conditions (e.g., Fischer esterification) or by using coupling agents. Acid chlorides can also react with alcohols to form esters. libretexts.org

Amidation:

The carboxylic acid can be activated and reacted with primary or secondary amines to form amides. Common methods include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting the carboxylic acid to a more reactive species like an acid chloride first. Acid anhydrides also react with amines to produce amides. libretexts.orgopenstax.org

Formation of Acid Halides and Anhydrides from this compound

Acid Halides:

Treatment of this compound with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the carboxylic acid into the more reactive acid chloride. libretexts.org This acid chloride is a key intermediate for the synthesis of esters, amides, and other derivatives under milder conditions than those required for the parent carboxylic acid. libretexts.orgyoutube.com

Anhydrides:

Acid anhydrides can be formed from the corresponding acid halide by reaction with a carboxylate salt. libretexts.orgopenstax.orgmasterorganicchemistry.com For instance, 6-nitropyridine-3-acetyl chloride could react with sodium 6-nitropyridine-3-acetate to form the symmetrical anhydride. Unsymmetrical anhydrides can also be synthesized using this method. libretexts.orgopenstax.org Another method involves the dehydration of two carboxylic acid molecules at high temperatures, although this is less common for non-symmetrical anhydrides. khanacademy.org

Oxidative Transformations of this compound

The oxidation of this compound can target either the pyridine ring or the acetic acid side chain, depending on the oxidant and reaction conditions. Strong oxidizing agents can lead to the degradation of the pyridine ring. However, under controlled conditions, specific transformations can be achieved. For instance, oxidative dimerization of related aminothieno[2,3-b]pyridines has been observed. acs.org While specific oxidative transformations of the acetic acid side chain of this particular compound are not extensively documented, oxidative decarbonylation of acetic acid itself has been reported in the presence of specific catalytic systems. researchgate.net

Metal-Catalyzed Coupling Reactions Utilizing this compound

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. While the parent this compound itself might not be the direct substrate, its derivatives can participate in such reactions. For example, if a halogen atom is introduced onto the pyridine ring (e.g., at the 2- or 4-position), it can serve as a handle for Suzuki, Heck, or Sonogashira coupling reactions. The development of nickel-catalyzed cross-coupling reactions has also provided methods to access α-aryl nitriles, which are structurally related. scholaris.ca

Photochemical and Thermal Reactivity Profiles of this compound

The study of the photochemical and thermal reactivity of this compound is crucial for understanding its stability, transformation pathways, and potential applications in various chemical syntheses. While specific experimental data on the reactivity of this compound is not extensively documented in publicly available literature, its behavior under photochemical and thermal conditions can be inferred from the known reactivity of its constituent functional groups: the nitroaromatic system and the pyridine-carboxylic acid moiety.

Nitroaromatic compounds are known to be photochemically active. nih.govrsc.org The absorption of ultraviolet or visible light can promote the molecule to an excited state, leading to a variety of chemical transformations. rsc.orgrsc.org Similarly, the thermal treatment of nitroaromatic compounds and carboxylic acids can induce specific decomposition reactions. dtic.milkaust.edu.saresearchgate.net

Anticipated Photochemical Reactivity

The photochemical behavior of this compound is expected to be influenced by the nitro group (a chromophore) and the carboxylic acid group. Upon irradiation, several reaction pathways are plausible:

Photoreduction of the Nitro Group: A common photochemical reaction for nitroaromatic compounds is the reduction of the nitro group. acs.org In the presence of a hydrogen donor, the excited nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group. The specific product would depend on the reaction conditions, including the solvent and the presence of reducing agents.

Nitro-Nitrite Rearrangement: Intramolecular rearrangement of the nitro group to a nitrite (B80452) group is another potential photochemical pathway. nih.gov This can be followed by cleavage of the O-NO bond, leading to the formation of radical species.

Photodissociation: The C-NO2 bond may undergo homolytic cleavage upon photoexcitation, generating a pyridyl radical and a nitrogen dioxide radical. acs.org This process is often observed in the gas phase but can also occur in solution.

Photodecarboxylation: Carboxylic acids can undergo decarboxylation upon UV irradiation, although this is often less efficient than other photochemical processes. For this compound, this would lead to the formation of 2-nitro-5-methylpyridine.

The quantum yields for these processes are expected to be low, as is common for many nitroaromatic compounds. nih.gov

Predicted Thermal Reactivity

The thermal stability of this compound is determined by the strengths of its chemical bonds. The primary thermal decomposition pathways are anticipated to be:

Decarboxylation: Carboxylic acids, particularly those with electron-withdrawing groups on the aromatic ring, can undergo thermal decarboxylation. rsc.org For this compound, heating would likely lead to the loss of carbon dioxide to form 2-nitro-5-methylpyridine. The temperature at which this occurs would be a key indicator of the compound's thermal stability.

Decomposition of the Nitro Group: At higher temperatures, the nitro group is expected to decompose. The initial step is typically the homolytic cleavage of the C-NO2 bond, which has been observed in the thermal decomposition of other nitroaromatic compounds. dtic.milkaust.edu.sa This would generate radical intermediates that could lead to a complex mixture of products.

The following table summarizes the potential photochemical and thermal reaction products of this compound based on the general reactivity of related compounds. It is important to note that these are hypothesized products in the absence of specific experimental data for this compound.

| Reaction Type | Conditions | Potential Major Products | Potential Minor Products |

| Photochemical | UV/Vis irradiation, H-donor solvent | 6-Aminopyridine-3-acetic acid | 6-Hydroxylaminopyridine-3-acetic acid, 6-Nitrosopyridine-3-acetic acid |

| Photochemical | UV/Vis irradiation | 6-Hydroxy-3-pyridylacetic acid nitrite ester | Pyridyl radicals, Nitrogen dioxide |

| Thermal | Heating | 2-Nitro-5-methylpyridine, Carbon dioxide | Products from nitro group decomposition |

Table 1: Postulated Photochemical and Thermal Reaction Products of this compound

Further experimental research, including techniques like laser flash photolysis, and thermal analysis methods such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be necessary to fully elucidate the precise photochemical and thermal reactivity profiles of this compound. Such studies would provide valuable data on reaction kinetics, product distributions, and decomposition temperatures, which are essential for its safe handling and effective use in synthetic chemistry.

Strategic Derivatization of the Pyridine Ring System of this compound

The pyridine ring of this compound is a key target for structural modification to modulate its electronic properties and biological activity. The presence of the nitro group at the 6-position significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.

One common strategy involves the introduction of various substituents at the positions activated by the electron-withdrawing nitro group. For instance, the chlorine atom in related 2-chloro-5-nitropyridine (B43025) derivatives can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. nih.gov This suggests that a similar approach could be applied to a halogenated precursor of this compound. The reaction of 2-chloro-5-nitropyridine with N-phenylpiperazine is a documented example of this type of transformation. nih.gov

Furthermore, the nitro group itself can be a handle for derivatization. Reduction of the nitro group to an amino group opens up a plethora of synthetic possibilities. The resulting amino group can be acylated, alkylated, or used as a directing group for further substitutions on the pyridine ring.

Another approach to derivatizing the pyridine ring is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. nih.gov These methods allow for the introduction of aryl or heteroaryl groups, as well as various amino functionalities, providing access to a diverse range of analogues. For example, in the synthesis of glycogen synthase kinase-3 (GSK3) inhibitors, a Suzuki coupling was used to introduce an aryl group onto a dichloronitropyridine scaffold. nih.gov

Modifications of the Acetate (B1210297) Side Chain in this compound

The acetate side chain at the 3-position of the pyridine ring offers another avenue for derivatization, allowing for the introduction of various functional groups to influence the molecule's polarity, size, and binding interactions.

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of other functionalities. Standard organic transformations can be employed to synthesize esters, amides, and nitriles from the parent acid. For example, the coupling of carboxylic acids with amines in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) is a well-established method for amide bond formation. nih.gov This approach has been used in the synthesis of potent Janus kinase 2 (JAK2) inhibitors from related nitropyridine carboxylic acids. nih.gov

The alpha-carbon of the acetate side chain can also be functionalized. Deprotonation with a suitable base would generate an enolate that can react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups.

| Parent Compound | Modification | Resulting Functional Group | Potential Reagents |

| This compound | Esterification | Ester | Alcohol, Acid Catalyst |

| This compound | Amidation | Amide | Amine, DCC |

| This compound | Reduction | Alcohol | LiAlH4, BH3 |

| This compound | Alpha-alkylation | Substituted Acetic Acid | LDA, Alkyl Halide |

Heterocyclic Annulation and Cyclization Reactions Involving this compound Scaffolds

Heterocyclic annulation and cyclization reactions provide a powerful tool for constructing more complex, rigid structures from the this compound scaffold. These reactions can lead to the formation of fused bicyclic or polycyclic systems, which can have significant implications for biological activity.

One potential strategy involves the intramolecular cyclization of a suitably functionalized derivative of this compound. For instance, if the nitro group is reduced to an amino group and the acetate side chain is converted to a β-ketoester, an intramolecular condensation could lead to the formation of a fused dihydropyridone ring system.

Furthermore, the pyridine ring itself can participate in cyclization reactions. The synthesis of imidazopyridines and azaindoles from substituted nitropyridines has been reported. researchgate.net For example, the reaction of an aminopyridine with a dicarbonyl compound can lead to the formation of a fused imidazole (B134444) ring. A similar strategy could be envisioned starting from a derivative of this compound where the nitro group has been converted to an amino group.

The synthesis of 3,6-diazaphenothiazines from nitropyridine precursors via a Smiles rearrangement is another example of a complex heterocyclic system that can be accessed. nih.gov This type of reaction involves the intramolecular aromatic nucleophilic substitution of a suitably substituted nitropyridine derivative.

Synthesis of Conjugates and Pro-Molecules Based on this compound

The synthesis of conjugates and pro-molecules is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a lead compound or to target it to specific tissues or cells. The functional groups present in this compound, namely the carboxylic acid and the nitro group (or its reduced amino form), provide convenient handles for conjugation.

The carboxylic acid can be coupled to various promoieties, such as amino acids, peptides, or polyethylene (B3416737) glycol (PEG) chains. This can be achieved using standard peptide coupling chemistry. These conjugates can enhance water solubility, improve metabolic stability, or facilitate active transport into cells.

Application of Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of this compound, the protons on the pyridine ring exhibit distinct chemical shifts due to the electron-withdrawing nature of the nitro group and the carboxylic acid moiety. The proton at the C2 position typically appears at the lowest field, followed by the protons at C4 and C5. The methylene (B1212753) protons of the acetic acid group (CH₂) typically appear as a singlet, with a chemical shift influenced by the adjacent pyridine ring.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. thieme-connect.de The carbon atoms of the pyridine ring show characteristic chemical shifts, with the carbon bearing the nitro group (C6) and the carbon attached to the acetic acid group (C3) being significantly affected. The carbonyl carbon of the carboxylic acid group appears at a characteristic downfield shift. The interpretation of both ¹H and ¹³C NMR spectra is often aided by two-dimensional NMR techniques, such as COSY and HSQC, which help to establish proton-proton and proton-carbon correlations, respectively. These techniques are crucial for the definitive assignment of all signals in the spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.8 - 9.2 | d |

| H-4 | 8.2 - 8.6 | dd |

| H-5 | 7.5 - 7.9 | d |

| -CH₂- | 3.8 - 4.2 | s |

| -COOH | 10.0 - 13.0 | br s |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 150 - 155 |

| C-3 | 135 - 140 |

| C-4 | 138 - 142 |

| C-5 | 120 - 125 |

| C-6 | 155 - 160 |

| -CH₂- | 35 - 40 |

| -COOH | 170 - 175 |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometric (MS) Fragmentation Pathways and High-Resolution Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. smolecule.com The exact mass of this compound (C₇H₆N₂O₄) is 182.0328 g/mol .

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of this compound. The resulting mass spectrum reveals the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this compound may include:

Loss of the carboxylic acid group: This would result in a fragment ion with a mass corresponding to the nitropyridinylmethyl cation.

Loss of the nitro group: This would lead to a fragment ion corresponding to the pyridine-3-acetic acid cation.

Decarboxylation: The loss of CO₂ from the molecular ion.

The analysis of these fragmentation patterns, in conjunction with the accurate mass measurements from HRMS, allows for the unequivocal identification and structural confirmation of this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. smolecule.com These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands:

O-H Stretch: A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

C=O Stretch: A strong, sharp absorption band appears around 1700-1730 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

N-O Stretch (Nitro Group): Two distinct absorption bands are expected for the nitro group, a symmetric stretch around 1340-1360 cm⁻¹ and an asymmetric stretch around 1520-1550 cm⁻¹.

C-N Stretch and Aromatic C=C and C=N Stretches: These vibrations of the pyridine ring typically appear in the fingerprint region of the spectrum, between 1400 cm⁻¹ and 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. aps.orgacs.org The Raman spectrum of this compound would also show characteristic bands for the nitro group and the pyridine ring vibrations. The symmetric stretching vibration of the nitro group is often a strong and well-defined band in the Raman spectrum. The C=O stretch of the carboxylic acid is also observable.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | |

| Carboxylic Acid | C=O Stretch | 1700-1730 | 1700-1730 |

| Nitro Group | Asymmetric N-O Stretch | 1520-1550 | |

| Nitro Group | Symmetric N-O Stretch | 1340-1360 | 1340-1360 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for this compound

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the pyridine ring and the nitro group. The presence of the nitro group, a strong chromophore, will significantly influence the absorption spectrum. Typically, nitroaromatic compounds exhibit strong absorption in the UV region. The exact position and intensity of the absorption maxima can be influenced by the solvent polarity.

Fluorescence Spectroscopy: While many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing to the triplet state, the fluorescence properties of this compound would need to be experimentally determined. If it does fluoresce, the emission spectrum would provide information about the energy of the first excited singlet state. Quenching studies could also be performed to understand its interactions with other molecules.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.

A single crystal of this compound, when irradiated with X-rays, produces a diffraction pattern that can be mathematically analyzed to generate a detailed electron density map of the molecule. This map reveals the positions of all non-hydrogen atoms. Hydrogen atoms can often be located from the difference Fourier map.

The crystal structure would also reveal important information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and potential π-π stacking interactions between the pyridine rings. These interactions govern the packing of the molecules in the crystal lattice. Furthermore, X-ray crystallography can be used to determine the structure of metal complexes or co-crystals involving this compound.

Chromatographic Techniques for Separation and Purity Assessment of this compound

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile technique for the analysis of this compound. researchgate.net A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group) and an organic modifier such as acetonitrile (B52724) or methanol.

Method development would involve optimizing several parameters to achieve good resolution, peak shape, and a reasonable analysis time. These parameters include:

Mobile Phase Composition: Adjusting the ratio of the aqueous and organic components of the mobile phase to control the retention time of the analyte. A gradient elution, where the composition of the mobile phase is changed over time, may be necessary for complex samples.

pH of the Aqueous Phase: The pH should be controlled to ensure the consistent ionization state of the carboxylic acid group, which affects its retention behavior.

Column Temperature: Maintaining a constant column temperature is crucial for reproducible results.

Flow Rate: Optimizing the flow rate of the mobile phase to balance analysis time and separation efficiency.

Detection Wavelength: A UV detector is commonly used for the analysis of this compound, and the detection wavelength should be set at or near the absorption maximum of the compound to ensure high sensitivity.

Once a robust HPLC method is developed, it can be used for quantitative analysis to determine the purity of a sample of this compound by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Approaches for this compound

The characterization and purity assessment of this compound rely on various analytical techniques. Among these, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are fundamental methods for the separation and preliminary identification of this compound. Due to the inherent chemical properties of this compound, specifically its polarity and low volatility stemming from the carboxylic acid group, direct analysis by GC is challenging. Consequently, derivatization is a mandatory prerequisite for successful GC analysis. TLC, on the other hand, offers a simpler, more direct method for the qualitative analysis and monitoring of reactions involving this compound.

Gas Chromatography (GC) Analysis

Direct injection of this compound into a gas chromatograph is generally not feasible due to its high polarity and thermal instability at the temperatures required for volatilization. The carboxylic acid functional group is prone to strong adsorption on the stationary phase, leading to poor peak shape, broad peaks, and low sensitivity. colostate.edu To overcome these limitations, derivatization of the carboxylic acid group is essential. The most common approaches involve esterification or silylation, which convert the polar carboxyl group into a less polar, more volatile derivative suitable for GC analysis. sigmaaldrich.com

Derivatization Strategies:

Esterification: The most straightforward derivatization method is the conversion of the carboxylic acid to its corresponding ester, typically a methyl ester. This can be achieved by reacting this compound with an esterifying agent such as dimethylformamide dimethyl acetal (B89532) or by using a catalyst like hydrogen chloride in methanol. gcms.cz The resulting methyl 6-nitropyridine-3-acetate is significantly more volatile and less polar, allowing for good chromatographic separation.

Silylation: Another effective method is silylation, which involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are commonly used. sigmaaldrich.com The resulting TMS ester is thermally stable and volatile, making it amenable to GC-MS analysis.

Hypothetical GC-MS Analysis of Methyl 6-nitropyridine-3-acetate:

For the purpose of illustration, a hypothetical GC-MS analysis of the methyl ester derivative of this compound is presented below. The conditions are based on typical parameters for the analysis of similar aromatic and nitro-substituted esters.

Table 1: Hypothetical GC-MS Parameters for the Analysis of Methyl 6-nitropyridine-3-acetate

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-350 m/z |

| Hypothetical Rt | Approximately 15-17 minutes |

Thin-Layer Chromatography (TLC) Analysis

Thin-Layer Chromatography is a versatile and rapid technique for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of its synthesis, identifying its presence in a mixture, and determining its purity against a reference standard. ijpsjournal.com The separation on a TLC plate is governed by the differential partitioning of the compound between the stationary phase and the mobile phase. ijpsjournal.com

Stationary and Mobile Phases:

For a polar compound like this compound, a polar stationary phase is typically employed. Silica (B1680970) gel 60 F254 plates are a common choice, where the "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp at 254 nm. researchgate.net

The selection of the mobile phase (eluent) is critical for achieving good separation. The polarity of the eluent must be optimized to ensure that the compound moves a sufficient distance from the baseline, resulting in a retention factor (Rf) value that is ideally between 0.2 and 0.8. ictsl.net A single solvent or a mixture of solvents can be used. For polar acidic compounds, a mixture of a non-polar solvent (like hexane (B92381) or toluene), a more polar solvent (like ethyl acetate or diethyl ether), and a small amount of an acidic modifier (like acetic or formic acid) is often effective. The acidic modifier helps to suppress the ionization of the carboxylic acid group, reducing tailing and improving spot shape. psu.edu

Illustrative TLC Findings:

The following table presents plausible TLC results for this compound using different solvent systems on a silica gel 60 F254 plate. These are illustrative examples to demonstrate the effect of mobile phase polarity on the Rf value.

Table 2: Illustrative TLC Data for this compound on Silica Gel 60 F254

| Mobile Phase System (v/v/v) | Polarity Index | Hypothetical Rf Value | Observations |

| Hexane : Ethyl Acetate (70:30) | Low | ~ 0.15 | The compound shows minimal movement from the baseline, indicating the solvent system is not polar enough. |

| Toluene : Ethyl Acetate : Acetic Acid (50:45:5) | Medium | ~ 0.40 | A well-defined spot with good migration is observed. This system is suitable for routine analysis. |

| Ethyl Acetate : Methanol : Acetic Acid (90:5:5) | High | ~ 0.65 | The compound moves further up the plate. This system could be useful for separating it from less polar impurities. |

| Chloroform : Methanol (85:15) | High | ~ 0.70 | Good migration is achieved, suitable for separation from highly polar impurities. |

Visualization of the spots on the TLC plate can be achieved by exposing the plate to UV light at 254 nm, where this compound, being a nitro-substituted aromatic compound, will appear as a dark spot against a fluorescent background. Further visualization can be accomplished using iodine vapor, which often yields brownish spots with many organic compounds. youtube.com

Computational Chemistry and Theoretical Modeling of 6 Nitropyridine 3 Acetic Acid

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors of 6-Nitropyridine-3-acetic Acid

Specific research findings and data tables regarding the electronic structure, HOMO-LUMO gap, electrostatic potential, and reactivity descriptors (such as hardness, softness, and electrophilicity index) for this compound, derived from quantum chemical calculations, are not available in the searched public literature.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States Involving this compound

Detailed DFT studies, including energy profiles, transition state geometries, and activation energies for reactions involving this compound, could not be found in the available search results.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Published molecular dynamics simulations focusing on the conformational landscape, flexibility, and intermolecular interactions of this compound are not present in the accessible literature.

In Silico Prediction of Spectroscopic Parameters for this compound

Computations and data tables for predicted spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra) for this compound were not located in the searched sources.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Specific QSAR or QSPR models and associated data tables developed for derivatives of this compound are not described in the public search results.

Mechanistic Investigations of Biological Interactions of 6 Nitropyridine 3 Acetic Acid in Vitro and Biochemical Focus

Enzyme Target Identification and Kinetic Inhibition Studies of 6-Nitropyridine-3-acetic Acid in vitro

While specific enzyme targets for this compound are not extensively documented in publicly available literature, research on analogous pyridine (B92270) and thienopyridine structures provides strong indications of potential enzymatic interactions. Studies on similar heterocyclic compounds suggest that enzymes essential for pathogen survival and proliferation are plausible targets.

For instance, certain 3-cyanopyridine (B1664610) derivatives have been evaluated for their inhibitory effects on DNA gyrase A , a crucial bacterial enzyme involved in DNA replication. One derivative demonstrated promising potency with an IC50 value of 1.68 µg/mL, compared to the standard drug ciprofloxacin (B1669076) (IC50 = 0.45 µg/mL). researchgate.net Another related molecule showed moderate inhibition with an IC50 of 3.77 µg/mL. researchgate.net

Kinetic studies are fundamental to understanding the nature of enzyme inhibition. Competitive inhibitors, for example, bind to the enzyme's active site, competing with the natural substrate. nih.gov This type of inhibition increases the Michaelis-Menten constant (Km) of the enzyme but does not affect the maximum reaction velocity (Vmax). nih.gov The inhibitory potency is often quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

Furthermore, studies on 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives, which share a structural resemblance, revealed potent inhibition of nitric oxide (NO) production . nih.gov The most effective analogs in this series were found to have IC50 values as low as 3.24 µM and 3.30 µM, indicating a significant interaction with the cellular pathways responsible for NO synthesis, likely involving enzymes such as nitric oxide synthase (NOS). nih.gov

Table 1: In Vitro Inhibitory Activity of this compound Analogs

| Analog Class | Target | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3-Cyanopyridine Derivative (3d) | DNA Gyrase A | 1.68 µg/mL | researchgate.net |

| 3-Cyanopyridine Derivative (3e) | DNA Gyrase A | 3.77 µg/mL | researchgate.net |

| 6-aryl-3-amino-thieno[2,3-b]pyridine (1f) | Nitric Oxide (NO) Production | 3.30 µM | nih.gov |

| 6-aryl-3-amino-thieno[2,3-b]pyridine (1o) | Nitric Oxide (NO) Production | 3.24 µM | nih.gov |

Receptor Binding Assays and Ligand-Target Interactions of this compound in Isolated Systems

Direct receptor binding assays for this compound are not widely detailed, but its biological activity implies interactions with macromolecular targets. Studies suggest that the compound has the capacity to bind with proteins and DNA, which is fundamental to its potential mechanism of action. smolecule.com The presence of the nitro group and the acetic acid moiety are critical, as they provide sites for electrostatic and hydrogen bonding interactions with biological receptors. smolecule.com

For analogous pyridine derivatives, computational methods such as molecular docking are often employed to predict binding modes and affinities. nih.govnih.gov These in silico analyses can reveal how a ligand fits into the binding pocket of a target protein, identifying key interactions with specific amino acid residues. For example, docking studies on antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives predicted hydrogen bonding between the pyridine ring and purine (B94841) or pyrimidine (B1678525) residues of the bacterial ribosome target. nih.gov Such studies provide a theoretical framework for understanding the ligand-target interactions of this compound, suggesting its pyridine ring and functional groups are key determinants of binding specificity and affinity.

Antimicrobial Mode of Action Studies for this compound in Defined Cell-Free or Cell Culture Systems

Beyond the non-specific action of the acid, specific mechanisms are indicated by studies on its analogs. As mentioned, inhibition of DNA gyrase is a potential mechanism of action against bacteria. researchgate.net Furthermore, investigations into other antimicrobial compounds suggest mechanisms such as the disruption of cell membrane integrity, leading to leakage of cellular contents, and the induction of oxidative stress through the generation of reactive oxygen species (ROS). mdpi.commdpi.com

In vitro testing of newly synthesized pyridine and thienopyridine derivatives has demonstrated activity against a range of microbes.

Table 2: Antimicrobial Activity of Pyridine Analogs in Cell Culture Systems

| Analog | Microorganism | Activity Type | Reported Value (MIC) | Reference |

|---|---|---|---|---|

| Thienopyridine Derivative (12a) | E. coli | Inhibition | 0.0195 mg/mL | researchgate.net |

| Thienopyridine Derivative (12a) | Bacillus mycoides | Inhibition | <0.0048 mg/mL | researchgate.netbohrium.com |

| Thienopyridine Derivative (12a) | Candida albicans | Inhibition | <0.0048 mg/mL | researchgate.netbohrium.com |

| Thienopyridine Derivative (15) | E. coli | Inhibition | >0.0048 mg/mL | researchgate.netbohrium.com |

| Thienopyridine Derivative (15) | Bacillus mycoides | Inhibition | 0.0098 mg/mL | researchgate.netbohrium.com |

| Thienopyridine Derivative (15) | Candida albicans | Inhibition | 0.039 mg/mL | researchgate.netbohrium.com |

Molecular Mechanisms of Cellular Responses to this compound in Cell Lines (e.g., apoptosis, autophagy, cell cycle)

This compound has been noted for its cytotoxic effects against certain cancer cell lines, indicating it can trigger programmed cell death pathways. smolecule.com Studies on derivatives show activity against liver cancer (HepG2) and breast cancer (MDA-MB-231) cells. smolecule.com The induction of cell death is a common outcome of cytotoxic agents and typically involves processes like apoptosis and autophagy. nih.gov

Apoptosis, or programmed cell death, is a highly regulated process involving key protein families such as caspases and Bcl-2 proteins. Autophagy is a cellular degradation process that can either promote survival or lead to cell death, depending on the context. nih.govnih.gov The two pathways are interconnected; for instance, autophagy can mediate apoptosis by degrading inhibitory proteins or through the action of autophagy-related proteins (Atg) like Atg5 and Atg12 that can also promote apoptosis. nih.gov

The acetic acid component of the molecule has been shown to directly and promptly induce cell death in various cancer cell lines, including those from gastric cancer and mesothelioma, in a concentration-dependent manner. nih.gov This suggests that the cellular response to this compound may be at least partly driven by the effects of the acetic acid moiety, potentially through intracellular pH changes or other stressors that trigger apoptotic or necrotic pathways.

Table 3: Cell Lines Used in Cytotoxicity Studies of Pyridine Derivatives

| Cell Line | Cancer Type | Compound Type Studied | Reference |

|---|---|---|---|

| HepG2 | Liver Cancer | This compound derivatives | smolecule.com |

| MDA-MB-231 | Breast Cancer | This compound derivatives | smolecule.com |

| A549 | Lung Cancer | Nicotine-related pyridine derivatives | nih.gov |

| MCF7 | Breast Cancer | Nicotine-related pyridine derivatives | nih.gov |

| U87 | Glioblastoma | Nicotine-related pyridine derivatives | nih.gov |

| RGK-1 | Rat Gastric Carcinoma | Acetic Acid | nih.gov |

| KATO III | Human Gastric Cancer | Acetic Acid | nih.gov |

Biochemical Pathway Modulation by this compound in Model Systems

The interaction of this compound with biological systems can modulate several key biochemical pathways. Based on studies of its analogs and components, the primary pathways affected are those related to cell survival, inflammation, and DNA replication.

Cell Death Pathways : As discussed, the compound's cytotoxicity points to the modulation of apoptosis and autophagy pathways. smolecule.com This involves a complex signaling cascade that can be initiated by various cellular stressors, leading to the activation of caspases and other effector molecules that execute cell death. nih.gov

Inflammatory Pathways : Analogs of this compound have been shown to be potent inhibitors of nitric oxide (NO) production. nih.gov NO is a key signaling molecule in inflammatory processes. By inhibiting its production, these compounds can modulate the inflammatory response, suggesting an interaction with the nitric oxide synthase (NOS) pathway.

DNA Replication and Repair : In bacteria, the inhibition of DNA gyrase by pyridine analogs directly interferes with the pathway of DNA supercoiling, which is essential for DNA replication and repair. researchgate.net This provides a specific antimicrobial mechanism by disrupting a fundamental bacterial process.

Elucidation of Structure-Activity Relationships (SAR) from in vitro Biological Data for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For pyridine derivatives, SAR analyses have revealed that small structural modifications can lead to significant changes in pharmacological effects. researchgate.net

Role of the Nitro Group : The nitro group at the 6-position is considered critical for the biological interactions of this compound, influencing its ability to bind with targets. smolecule.com

Substituents on the Pyridine Ring : General SAR studies on pyridine derivatives show that the presence and position of substituents like methoxy (B1213986) (-OMe) and hydroxyl (-OH) groups can enhance antiproliferative activity. nih.gov For instance, increasing the number of -OMe groups on a pyridine derivative was found to decrease its IC50 value, indicating greater potency. nih.gov

Modifications for Anti-inflammatory Activity : In a series of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives, modifications to the 6-aryl substituent significantly impacted the inhibition of NO production. The presence of electron-withdrawing or electron-donating groups on the aryl ring fine-tuned the inhibitory activity, with some analogs showing IC50 values as low as 3.24 µM. nih.gov

Modifications for Antimicrobial Activity : For thienopyridine derivatives, SAR studies revealed that the nature of the substituent at various positions dictates the antimicrobial spectrum and potency. The specific substitutions in compounds 12a and 15 were directly linked to their varying MIC values against E. coli, B. mycoides, and C. albicans. bohrium.com

Table 4: Structure-Activity Relationship Highlights for Pyridine Analogs

| Analog Series | Structural Feature | Effect on Biological Activity | Reference |

|---|---|---|---|

| General Pyridine Derivatives | Increasing number of -OCH₃ groups | Increased antiproliferative activity (lower IC₅₀) | nih.gov |

| General Pyridine Derivatives | Replacing -OCH₃ with -OH group | Significantly increased antiproliferative activity | nih.gov |

| 6-aryl-3-amino-thieno[2,3-b]pyridines | Substitution on the 6-aryl ring | Modulated inhibition of Nitric Oxide production | nih.gov |

| This compound | Nitro group at position 6 | Considered critical for biological interactions | smolecule.com |

Applications of 6 Nitropyridine 3 Acetic Acid in Advanced Organic Synthesis and Materials Science

6-Nitropyridine-3-acetic Acid as a Versatile Synthetic Building Block for Complex Heterocycles

This compound is a valuable bifunctional molecule in organic synthesis, serving as a versatile starting material for the construction of complex heterocyclic systems. Its utility stems from the presence of two key reactive sites: the carboxylic acid moiety on the side chain and the nitro group activating the pyridine (B92270) ring. The nitro group, being strongly electron-withdrawing, facilitates nucleophilic substitution reactions on the pyridine ring, particularly at positions adjacent to it. smolecule.com

A primary transformation that unlocks the synthetic potential of this building block is the reduction of the nitro group to an amine. This conversion, often achieved catalytically with reagents like palladium on carbon and hydrogen gas, transforms the electron-deficient pyridine ring into an electron-rich one, drastically altering its reactivity. smolecule.com The resulting 6-aminopyridine-3-acetic acid derivative becomes a precursor for a variety of fused heterocyclic systems.

The strategic manipulation of the nitro and carboxylic acid groups allows for the synthesis of diverse N-heterocycles. For instance, processes involving the reductive cyclization of nitroarenes are well-established methods for creating carbazoles, indoles, and indazoles. Following the reduction of the nitro group, the newly formed amine and the acetic acid side chain can be induced to react intramolecularly, or with other reagents, to form new rings. For example, substituted 3-nitropyridines can be used to synthesize semicarbazide-sensitive amine oxidase (SSAO) inhibitors through a sequence involving nucleophilic substitution, bromination, reduction of the nitro group, and subsequent functionalization. nih.gov Similarly, multicomponent reactions using nitropyridine derivatives can yield complex structures like epoxybenzooxocino[4,3-b]pyridine derivatives. nih.gov

Table 1: Heterocyclic Systems Derived from Nitropyridine Precursors

| Precursor Type | Key Transformation(s) | Resulting Heterocycle Class | Reference |

|---|---|---|---|

| Substituted 3-Nitropyridine | Nucleophilic Substitution, Reduction, Cyclization | Triazolo[1,5-a]pyridines | nih.gov |

| 2-Chloro-3-nitropyridine | Nucleophilic Substitution, Smiles Rearrangement | Diazaphenothiazines | nih.gov |

| Dinitropyridone | Three-Component Ring Transformation | Substituted Nitropyridines, Nitroanilines | nih.gov |

| 2-Amino-5-nitropyridine | Condensation, Cyclization | 4-Arylidenethiazolidin-4-ones | nih.gov |

Role of this compound in the Development of New Organic Reagents and Catalysts

While this compound is primarily a building block, its derivatives have significant potential in the development of novel organic reagents and catalysts. The transformation of the nitro group is central to this application. Reduction of the nitro group to other nitrogen functionalities like amino groups or hydroxylamines creates new reactive centers. nih.gov

The resulting 6-aminopyridine-3-acetic acid is a particularly interesting ligand for catalysis. The molecule contains three potential coordination sites for a metal ion: the pyridine nitrogen, the amino group nitrogen, and the oxygen atoms of the carboxylate. This allows it to act as a chelating ligand, forming stable complexes with various transition metals. Such metal complexes can be designed to function as catalysts for a range of organic transformations.

Furthermore, the general class of nitropyridines is instrumental in creating advanced reagents. For instance, vicarious nucleophilic substitution of hydrogen in 3-nitropyridines can be used to introduce new functional groups, leading to key intermediates for inhibitors of enzymes like semicarbazide-sensitive amine oxidase (SSAO). nih.gov The reactivity of the nitro group itself can be harnessed. For example, its reaction with organozinc or organomagnesium reagents can lead to selective chemical transformations, expanding the toolkit of synthetic chemists.

Precursor Utility of this compound in the Synthesis of Natural Products and Bioactive Molecules

Nitropyridines are a privileged structural motif in medicinal chemistry and serve as readily available precursors for a vast array of bioactive molecules. nih.gov Their derivatives have demonstrated a wide spectrum of biological activities, including antitumor, antiviral, anti-neurodegenerative, antibacterial, and antifungal properties. nih.gov The total synthesis of complex, biologically important natural products is a significant area of research where such building blocks are crucial. nih.govnih.gov

Derivatives of this compound have been specifically investigated for their potential as therapeutic agents. Studies have shown that compounds derived from this structure exhibit moderate cytotoxic effects against certain cancer cell lines, including HepG2 liver cancer and MDA-MB-231 breast cancer cells. smolecule.com The presence and position of the nitro group are often critical for the molecule's ability to interact with biological targets. smolecule.com

The synthetic versatility of nitropyridines allows for their incorporation into a wide range of molecular scaffolds. They have been used as key intermediates in the synthesis of:

Janus kinase 2 (JAK2) inhibitors: These are synthesized from 2-chloro-5-methyl-3-nitropyridine, which undergoes nucleophilic substitution and amide coupling. nih.gov

Glycogen (B147801) synthase kinase-3 (GSK3) inhibitors: These are developed from 2,6-dichloro-3-nitropyridine (B41883) through a sequence of substitutions, reduction, and cyclization. nih.gov

Antimalarial agents: Hybrid molecules linking chloroquine (B1663885) fragments with 3-nitro-pyridyl fragments have shown potent activity. nih.gov

DNA-dependent protein kinase inhibitors: The inhibitor AZD7648 was synthesized starting from 2-amino-4-methyl-5-nitropyridine. nih.gov

Table 2: Bioactive Applications of Nitropyridine Derivatives

| Nitropyridine Precursor | Target Class | Therapeutic Area | Reference |

|---|---|---|---|

| 2-Chloro-5-methyl-3-nitropyridine | JAK2 Inhibitors | Anti-inflammatory, Anticancer | nih.gov |

| 2,6-Dichloro-3-nitropyridine | GSK3 Inhibitors | Neurodegenerative diseases, Diabetes | nih.gov |

| 2-Chloro-5-nitropyridine (B43025) derivatives | Chloroquine Hybrids | Antimalarial | nih.gov |

| Derivatives of this compound | Cytotoxic Agents | Anticancer | smolecule.com |

| 2-Amino-5-nitropyridine | 4-Arylidenethiazolidin-4-ones | Anticancer | nih.gov |

Exploration of this compound in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is critical in determining the structure, porosity, and properties of the resulting MOF. This compound is a highly suitable candidate for an organic linker in MOF synthesis.

Its structure offers multiple coordination points. The carboxylate group is a classic binding site for metal ions, while the pyridine nitrogen atom can also coordinate to the metal center. This dual-coordination capability allows it to bridge metal ions, forming one-, two-, or three-dimensional networks. The specific geometry of the linker and the coordination preference of the metal ion dictate the final topology of the framework. The use of pyridine-dicarboxylic acids and other N-heterocyclic ligands is a well-established strategy for building robust MOFs.

The nitro group, while not typically involved in the primary coordination to the metal, plays a crucial role by adding functionality to the internal pores of the MOF. This functional group can influence the framework's properties, such as its affinity for specific guest molecules, its catalytic activity, or its electronic characteristics. The nitro group can be a site for post-synthetic modification, allowing for the introduction of other functional groups after the framework has been constructed.

Table 3: Components of a Hypothetical MOF with this compound

| Component | Role | Functionality from this compound |

|---|---|---|

| Metal Ion / Cluster (e.g., Zn²⁺, Cu²⁺) | Node / Secondary Building Unit (SBU) | Connects linkers to form the framework |

| 6-Nitropyridine-3-acetate | Organic Linker | - Carboxylate group binds to metal

|

Potential Applications of this compound in Functional Materials Design

The unique electronic and structural features of this compound make it an attractive component for the design of advanced functional materials beyond MOFs. The incorporation of this molecule into larger structures, such as polymers or supramolecular assemblies, can impart specific properties.

The nitro group significantly influences the electronic nature of the pyridine ring, making it electron-deficient. This property can be exploited in the design of materials for electronics and optoelectronics. For example, materials containing this moiety could exhibit interesting charge-transport properties or be used as components in sensors.

In the context of MOFs, the functionalization provided by the nitro group can lead to materials with tailored applications. For instance, luminescent MOFs (LMOFs) are widely studied for their use in chemical sensing. The luminescence of these materials can be quenched or enhanced in the presence of specific analytes. A MOF constructed with this compound could be designed as a sensor where the nitro group acts as a recognition site for the target molecule, triggering a change in the material's fluorescent properties. This approach is used for detecting molecules like dipicolinic acid, a biomarker for bacterial spores.

Environmental Behavior and Degradation Pathways of 6 Nitropyridine 3 Acetic Acid

Photochemical Degradation Mechanisms of 6-Nitropyridine-3-acetic Acid in Aquatic and Atmospheric Environments

The photochemical degradation of this compound is anticipated to be a significant transformation pathway in both aquatic and atmospheric environments, driven by the absorption of solar radiation. The presence of the nitro group on the pyridine (B92270) ring suggests a susceptibility to photolysis.

In aquatic systems, direct photolysis is expected to occur when the molecule absorbs light, leading to the excitation of electrons and subsequent chemical reactions. For related nitropyridine compounds, photochemical degradation can involve the reduction of the nitro group to a nitroso or amino group, or even denitration. Another potential pathway is the hydroxylation of the pyridine ring. The photochemistry of 6-chloropicolinic acid, a related pyridine carboxylic acid, has been shown to yield 6-hydroxypicolinic acid through a heterolytic photodehalogenation process in water. nih.gov While a direct analogue, this suggests that the substitution on the pyridine ring can be a primary site of photochemical transformation.

Indirect photolysis, mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals, is also a probable degradation route in natural waters. These ROS are generated from the photo-excitation of naturally occurring dissolved organic matter (DOM).

In the atmosphere, gas-phase this compound would primarily be degraded by reaction with photochemically generated hydroxyl radicals. The rate of this reaction would be a key determinant of its atmospheric lifetime. The nitro group and the carboxylic acid functional group will influence the reaction rate and the subsequent degradation products. For other nitroaromatic compounds, atmospheric degradation can also involve photolysis, although the rates and products are highly dependent on the specific molecular structure and atmospheric conditions.

Table 1: Potential Photochemical Degradation Reactions of this compound

| Reaction Type | Environment | Potential Products |

|---|---|---|

| Direct Photolysis | Aquatic | Hydroxylated pyridine derivatives, denitrated products, ring-opened products |

| Indirect Photolysis | Aquatic | Oxidized and hydroxylated derivatives |

| Gas-Phase Oxidation | Atmospheric | Hydroxylated pyridine derivatives, ring-cleavage products |

Biodegradation Pathways and Microbial Metabolism of this compound in Soil and Water Systems

The biodegradation of this compound is expected to be a key process for its removal from soil and water systems, mediated by a diverse range of microorganisms. Bacteria, in particular, have been shown to degrade a wide variety of pyridine derivatives. nih.gov

The general strategy for the microbial degradation of nitroaromatic compounds often involves initial reactions that modify or remove the nitro group. nih.gov This can occur through several mechanisms:

Reduction of the nitro group: Anaerobic and some aerobic bacteria can reduce the nitro group to a hydroxylamino or amino group. These reduced intermediates are often more amenable to further degradation.

Oxidative removal of the nitro group: Monooxygenase or dioxygenase enzymes can catalyze the removal of the nitro group as nitrite (B80452), often accompanied by the hydroxylation of the aromatic ring.

Once the nitro group is addressed, or concurrently, the pyridine ring itself is targeted for cleavage. For many pyridine derivatives, hydroxylation of the ring is a common initial step, leading to the formation of dihydroxypyridine intermediates. researchgate.net These intermediates are then susceptible to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic compounds that can be funneled into central metabolic pathways, such as the Krebs cycle.

The acetic acid side chain of this compound is a potential site for initial microbial attack, possibly through beta-oxidation. However, the degradation of the pyridine ring is often the rate-limiting step.

While specific microbial strains capable of degrading this compound have not been documented in the reviewed literature, it is plausible that bacteria from genera known to degrade pyridine and nitroaromatic compounds, such as Pseudomonas, Bacillus, Rhodococcus, and Arthrobacter, could be involved. nih.govresearchgate.net

Table 2: Plausible Microbial Degradation Pathways for this compound

| Degradation Step | Enzyme Class | Potential Intermediates |

|---|---|---|

| Nitro Group Reduction | Nitroreductase | 6-Amino-pyridine-3-acetic acid |

| Ring Hydroxylation | Monooxygenase/Dioxygenase | Dihydroxy-nitropyridine-3-acetic acid |

| Ring Cleavage | Dioxygenase | Aliphatic dicarboxylic acids |

Chemical Stability and Hydrolytic Degradation of this compound

The chemical stability of this compound, particularly its susceptibility to hydrolysis, will influence its persistence in aquatic environments. The stability of the molecule is influenced by the electron-withdrawing nature of the nitro group and the carboxylic acid group, as well as the inherent stability of the pyridine ring.

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the most likely site for hydrolysis is the carboxylic acid group, although this is generally a stable functional group under typical environmental pH conditions (pH 5-9). The pyridine ring itself is generally resistant to hydrolysis.

The nitro group can influence the electronic properties of the pyridine ring, potentially making it more susceptible to nucleophilic attack. However, significant hydrolytic degradation of the pyridine ring under normal environmental conditions is not expected to be a major degradation pathway. Studies on the hydrolysis of other substituted pyridines, such as 3-cyanopyridine (B1664610), have shown that hydrolysis does occur but often requires elevated temperatures. researchgate.net